An In-depth Technical Guide to Nafoxidine-d5 Hydrochloride: Properties and Research Applications
An In-depth Technical Guide to Nafoxidine-d5 Hydrochloride: Properties and Research Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Nafoxidine-d5 Hydrochloride, a deuterated analog of the selective estrogen receptor modulator (SERM), Nafoxidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and critical research applications of this stable isotope-labeled compound, with a particular focus on its indispensable role in modern analytical methodologies.
Introduction: From Therapeutic Candidate to Analytical Standard
Nafoxidine, a nonsteroidal triphenylethylene derivative, was initially investigated as a therapeutic agent for advanced breast cancer.[1][2] It functions as a selective estrogen receptor modulator (SERM), a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[3][4] By competing with endogenous estrogen for ER binding, Nafoxidine effectively blocks estrogen-driven cell proliferation in breast tissue.[5][6] While its clinical development was halted due to a side effect profile that included phototoxicity and ichthyosis, its unique pharmacological properties have sustained its relevance in preclinical research.[2][7]
The introduction of Nafoxidine-d5 Hydrochloride, a deuterated version of the parent compound, has transformed its utility. Isotopic labeling creates a compound that is chemically identical to Nafoxidine but possesses a higher molecular weight. This key difference makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of Nafoxidine in complex biological matrices.[8]
Physicochemical and Structural Characteristics
The fundamental properties of Nafoxidine and its deuterated hydrochloride salt are crucial for its handling, storage, and application in experimental settings.
| Property | Nafoxidine | Nafoxidine Hydrochloride | Nafoxidine-d5 Hydrochloride |
| Chemical Formula | C₂₉H₃₁NO₂[3] | C₂₉H₃₁NO₂ • HCl[9] | C₂₉H₂₆D₅NO₂ • HCl |
| Molecular Weight | 425.6 g/mol [5] | 462.02 g/mol [9] | ~467.05 g/mol [8] |
| CAS Number | 1845-11-0[3] | 1847-63-8[9] | 1794766-71-4[8] |
| Appearance | Solid powder | Solid powder | Solid powder |
| Crystal Structure | Monoclinic, space group P21/c[10] | Not specified | Not specified |
| Solubility | Soluble in DMSO, PEG300, Tween-80, and saline mixtures.[11] | Soluble in organic solvents | Soluble in organic solvents |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[11] | Store at -20°C[12] | Store at -20°C |
| Storage (In Solvent) | 6 months at -80°C, 1 month at -20°C[11] | Follow supplier recommendations | Follow supplier recommendations |
Mechanism of Action: Selective Estrogen Receptor Modulation
Nafoxidine exerts its biological effects by interacting with the two main subtypes of estrogen receptors, ERα and ERβ.[13] Its mechanism is a cornerstone of its function as an antiestrogen.
-
Competitive Binding: Nafoxidine directly competes with the natural ligand, 17β-estradiol (E2), for the ligand-binding pocket of the estrogen receptor.[5]
-
Conformational Change: Upon binding, the Nafoxidine-ER complex adopts a distinct conformation compared to the E2-ER complex.
-
Co-regulator Recruitment: This altered conformation prevents the recruitment of transcriptional co-activators. Instead, it facilitates the binding of co-repressor proteins to the complex.
-
Transcriptional Repression: The resulting ER-corepressor complex binds to estrogen response elements (EREs) on DNA but fails to initiate transcription of estrogen-dependent genes, leading to a halt in the cell cycle and inhibition of proliferation in ER-positive cells.[6]
The ability of Nafoxidine to bind to and promote the nuclear localization of estrogen receptors, while failing to induce a fully agonistic transcriptional response, is the hallmark of its SERM activity.[6] This prolonged nuclear retention, lasting 24 to 48 hours or more, contributes to its long-acting antagonist effects.[2]
Synthesis and Isotopic Labeling
The synthesis of Nafoxidine and its isotopically labeled analogs can be achieved through multi-step organic synthesis. A notable approach involves a Lewis acid-mediated three-component coupling reaction, which efficiently constructs the core triphenylethylene scaffold.[14] The final steps typically involve the introduction of the 2-pyrrolidinoethyl moiety onto a hydroxyl group of the core intermediate.[14]
For Nafoxidine-d5, deuterium atoms are incorporated into one of the aromatic rings during the synthesis of a precursor molecule. This process ensures the stable integration of the isotopes without altering the compound's chemical reactivity. The resulting mass shift of +5 atomic mass units is the critical feature for its use as an internal standard.
Core Application: Internal Standard for Quantitative Bioanalysis
The primary and most critical application of Nafoxidine-d5 Hydrochloride is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Nafoxidine in biological samples. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it provides the highest degree of accuracy and precision.
Causality Behind Experimental Choice: In pharmacokinetic (PK) studies, drug concentrations can vary by orders of magnitude and are measured in complex matrices like plasma or tissue homogenates.[15][16] Sample processing steps (e.g., protein precipitation, liquid-liquid extraction) and instrument variability (e.g., ion suppression) can introduce significant error. A SIL-IS behaves virtually identically to the non-labeled analyte throughout the entire analytical process. By adding a known concentration of Nafoxidine-d5 to every sample and standard, the ratio of the analyte's MS signal to the IS's MS signal is used for quantification. This ratio effectively cancels out any variations, ensuring a robust and self-validating system.
Protocol: LC-MS/MS Quantification of Nafoxidine in Plasma
This protocol provides a validated methodology for measuring Nafoxidine concentrations in plasma samples for pharmacokinetic analysis.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Nafoxidine and Nafoxidine-d5 HCl (IS) in DMSO.
-
Perform serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for blank matrix) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Nafoxidine: Q1: 426.2 -> Q3: 112.1 (example transition)
-
Nafoxidine-d5 (IS): Q1: 431.2 -> Q3: 112.1 (example transition)
-
4. Data Analysis:
-
Integrate the peak areas for both Nafoxidine and the Nafoxidine-d5 IS.
-
Calculate the peak area ratio (Nafoxidine Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Nafoxidine in unknown samples by interpolating their peak area ratios from the calibration curve.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling Nafoxidine-d5 Hydrochloride.[17]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12][18] Avoid contact with skin and eyes.
-
Storage: As a solid, the compound should be stored tightly sealed at -20°C for long-term stability.[11] For solutions in solvents like DMSO, storage at -80°C is recommended to preserve integrity for up to six months.[11] Avoid repeated freeze-thaw cycles.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Nafoxidine-d5 Hydrochloride stands as a specialized but essential tool for the modern research scientist. While its parent compound's therapeutic journey was cut short, the deuterated analog provides the analytical rigor required for advanced pharmacological studies. Its role as a stable isotope-labeled internal standard is indispensable for generating the high-quality, reproducible pharmacokinetic and metabolic data that underpin drug development and mechanistic research into selective estrogen receptor modulators. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound, ensuring both scientific integrity and experimental success.
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